cis-1,2-Dichloroethylene

Description

Properties

IUPAC Name |

(Z)-1,2-dichloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSEUYYWQURPO-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2, Array | |

| Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024030 | |

| Record name | (Z)-1,2-Dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dichloroethylene, (cis isomers) appears as a clear colorless liquid with an ether-like odor. Flash point 36-39 °F. Denser than water and insoluble in water. Vapors heavier than air. Used in the making of perfumes., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor; [NIOSH], Colorless liquid with an odor like ether; [CAMEO] Pleasant odor; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid (usually a mixture of the cis & trans isomers) with a slightly acrid, chloroform-like odor. | |

| Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

140 °F at 760 mmHg (NTP, 1992), 60 °C, BP: 58-60 °C, 55 °C, 118-140 °F | |

| Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

39 °F (NTP, 1992), 2 °C, 6.0 °C (42.8 °F) - closed cup, 2.2 to 3.9 °C (closed cup), 2 °C c.c., 36-39 °F | |

| Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 61 °F (NTP, 1992), In water, 6.41X10+3 mg/L at 25 °C, In water, 3.5X10+3 mg/L at 25 °C, Slightly soluble in water, Miscible with ethanol, ethyl ether, acetone; very soluble in benzene, chloroform, Solubility in water: poor, 0.4% | |

| Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2837 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2837 g/cu cm at 20 °C, Relative density (water = 1): 1.28, (77 °F): 1.27 | |

| Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.54 g/L (at BP, 760 mm Hg), Relative vapor density (air = 1): 3.34 | |

| Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

200 mmHg at 77 °F ; 400 mmHg at 106 °F (NTP, 1992), 201.0 [mmHg], 200.0 [mmHg], Residue on evaporation: 0.007% by weight (maximum); Vapor pressure: 273 mm Hg at 30 °C, Vapor pressure = 24 mPa at 20 °C, 2.00X10+2 mm Hg at 25 °C, 180-265 mmHg | |

| Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichloroethylene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

156-59-2, 540-59-0 | |

| Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-1,2-Dichloroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Dichloroethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/cis-12-dichloroethylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, 1,2-dichloro-, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-1,2-Dichloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-dichloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLOROETHYLENE, (1Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYO9G15JYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0436 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112.9 °F (NTP, 1992), -80.0 °C, -57 to -115 °F | |

| Record name | 1,2-DICHLOROETHYLENE, (CIS ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/542 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | cis-1,2-Dichloroethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Dichloroethylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0195.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

cis-1,2-Dichloroethylene chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of cis-1,2-Dichloroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS RN: 156-59-2), a chlorinated hydrocarbon, is a colorless liquid with a characteristically sweet, ether-like odor.[1][2][3] It is one of two geometric isomers of 1,2-dichloroethylene, the other being the trans isomer.[4] This document provides a comprehensive overview of the essential chemical and physical properties of this compound, tailored for professionals in research and development. Understanding these properties is critical for its safe handling, application as a solvent or chemical intermediate, and for predicting its environmental fate.[3][5]

Chemical Identity

| Identifier | Value |

| IUPAC Name | (Z)-1,2-dichloroethene[1] |

| Synonyms | cis-Acetylene dichloride, cis-1,2-DCE[6] |

| Molecular Formula | C₂H₂Cl₂[1][3] |

| Molecular Weight | 96.94 g/mol [1][3] |

| Canonical SMILES | C(=C\Cl)\Cl[1] |

| InChI Key | KFUSEUYYWQURPO-UPHRSURJSA-N[3] |

Physical Properties

The physical properties of this compound are crucial for its use in various experimental and industrial settings. These properties dictate its behavior as a solvent, its volatility, and its interaction with other substances. A summary of these properties is presented in the tables below.

General Physical Properties

| Property | Value |

| Appearance | Colorless liquid[1][2] |

| Odor | Ether-like, slightly acrid, sweetish[1][2][3] |

| Density | 1.284 g/mL at 25 °C[2][7] |

| Boiling Point | 60 °C (at 760 mmHg)[2][7] |

| Melting Point | -80 °C[2][7] |

| Refractive Index (n20/D) | 1.449[2][7] |

| Vapor Density (Air = 1) | 3.34[8] |

| Heat of Vaporization | 30.2 kJ/mol[1] |

Solubility and Partitioning

| Property | Value |

| Water Solubility | 3,500 - 6,410 mg/L at 25 °C[3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, benzene, chloroform[2][3] |

| Log Octanol-Water Partition Coefficient (log Kow) | 1.86[1][9] |

| Henry's Law Constant | 4.08 x 10⁻³ atm-m³/mol at 24 °C[1] |

Flammability and Vapor Pressure

| Property | Value |

| Flash Point | 2 °C to 6 °C (closed cup)[3][7] |

| Autoignition Temperature | 860 °F (460 °C)[8] |

| Lower Explosive Limit (LEL) | 9.7 %[8] |

| Upper Explosive Limit (UEL) | 12.8 %[8] |

| Vapor Pressure | 200 mmHg at 25 °C (77 °F)[8][9] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

-

¹H NMR: In CDCl₃, the spectrum shows a singlet at approximately 6.42 ppm.[10][11]

-

¹³C NMR: The ¹³C NMR spectrum in Chloroform-d shows a peak corresponding to the two equivalent carbons.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks corresponding to its vibrational modes. As a molecule with C₂v symmetry, it has 10 predicted IR active bands.[13] Key bands are observed for C-H and C=C stretching, and C-H bending.

Chemical Properties and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[3] However, it can decompose upon heating to yield hydrogen chloride, carbon monoxide, and carbon dioxide.[2]

-

Reactivity: this compound reacts with potassium hydroxide (B78521) to form chloroacetylene, which is explosive and can ignite spontaneously in air.[2] It is incompatible with moist air or water and bases.[2]

-

Polymerization: Unlike 1,1-dichloroethylene, the 1,2-dichloroethylene isomers do not polymerize.[4]

Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of volatile organic liquids like this compound.

Determination of Boiling Point (ASTM D1078)

This method determines the distillation range of volatile organic liquids.[3][10][14][15]

-

Apparatus: Distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer or temperature probe.[9]

-

Procedure: a. A 100 mL sample of the liquid is placed in the distillation flask.[16] b. The flask is heated, and the liquid is brought to a boil. c. The temperature of the vapor is recorded at the instant the first drop of condensate falls from the condenser (initial boiling point).[9] d. Heating is continued, and the vapor temperature is recorded as a function of the volume of distillate collected. e. The final boiling point is the maximum temperature reached during the distillation.[9]

-

Data Analysis: The recorded temperatures are corrected for barometric pressure to report the boiling point at standard pressure (760 mmHg).[3]

Determination of Density (ASTM D891 - Method B: Pycnometer)

This method is the most accurate for determining the apparent specific gravity, which is used to calculate density.[2][5][17][18][19]

-

Apparatus: A pycnometer (a specialized flask with a precisely known volume), an analytical balance, and a constant-temperature bath.

-

Procedure: a. The pycnometer is thoroughly cleaned, dried, and weighed. b. The pycnometer is filled with freshly boiled and cooled distilled water, brought to the test temperature (e.g., 25 °C) in the constant-temperature bath, and weighed. c. The process is repeated with the sample liquid (this compound). The pycnometer is filled with the sample, brought to the test temperature, and weighed.

-

Calculation: The specific gravity is calculated as the ratio of the mass of the sample to the mass of the water. The density is then calculated by multiplying the specific gravity by the density of water at the test temperature.

Determination of Vapor Pressure (ASTM D2879)

This method uses an isoteniscope to measure the vapor pressure-temperature relationship of liquids.[6][20][21][22]

-

Apparatus: An isoteniscope (a specialized glass apparatus), a vacuum pump, a manometer, and a constant-temperature bath.

-

Procedure: a. A small amount of the sample is introduced into the isoteniscope. b. Dissolved gases are removed from the sample by gentle boiling under reduced pressure.[22] c. The isoteniscope is placed in the constant-temperature bath, and the system is allowed to reach thermal equilibrium. d. The pressure of the system is adjusted until the mercury levels in the U-tube of the isoteniscope are equal, indicating that the vapor pressure of the sample is balanced by the system pressure. e. The system pressure is recorded from the manometer. f. This measurement is repeated at various temperatures to establish the vapor pressure curve.

-

Data Analysis: The logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature. This plot can also be used to determine the heat of vaporization.[21]

Determination of Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility.[1][4][7][8][23]

-

Flask Method (for solubilities > 10⁻² g/L): a. An excess amount of the substance is added to a flask containing purified water. b. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours). c. The mixture is then centrifuged or filtered to separate the undissolved substance. d. The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method (e.g., gas chromatography, HPLC).

-

Column Elution Method (for solubilities < 10⁻² g/L): a. A column is packed with an inert support material coated with an excess of the test substance. b. Water is passed through the column at a slow, constant rate. c. The concentration of the substance in the eluate is monitored over time until it becomes constant, indicating saturation. d. The solubility is determined from this saturation concentration.

Visualization of Property Relationships

The following diagram illustrates the logical flow and interrelation of the key physical and chemical properties of this compound, highlighting their importance in a research and development context.

Caption: Interrelation of this compound properties and their implications.

Safety and Handling

This compound is a highly flammable liquid and vapor.[23] It is harmful if swallowed or inhaled and causes skin irritation.[23]

-

Handling: Work in a well-ventilated area under a fume hood.[23] Use non-sparking tools and explosion-proof equipment.[15] Ground and bond containers during transfer.[15] Avoid contact with skin, eyes, and clothing.[19]

-

Storage: Store in tightly closed containers in a cool, well-ventilated area away from heat, sparks, open flames, and sources of ignition.[15][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a face shield.[7][19]

-

Fire Fighting: Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. Water spray can be used to cool fire-exposed containers.[15] Poisonous gases, including hydrogen chloride and phosgene, are produced in a fire.[15]

References

- 1. filab.fr [filab.fr]

- 2. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 3. petrolube.com [petrolube.com]

- 4. laboratuar.com [laboratuar.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. ASTM D2879 - eralytics [eralytics.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. store.astm.org [store.astm.org]

- 11. Vapor pressure - Wikipedia [en.wikipedia.org]

- 12. ipc.kit.edu [ipc.kit.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. store.astm.org [store.astm.org]

- 16. scribd.com [scribd.com]

- 17. petrolube.com [petrolube.com]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. store.astm.org [store.astm.org]

- 20. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 21. petrolube.com [petrolube.com]

- 22. ia600203.us.archive.org [ia600203.us.archive.org]

- 23. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

In-Depth Technical Guide: cis-1,2-Dichloroethylene (CAS No. 156-59-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dichloroethylene (cis-DCE) is a chlorinated aliphatic hydrocarbon with the chemical formula C₂H₂Cl₂. It is a colorless liquid with a slightly acrid, ether-like odor. As a significant industrial chemical and a common environmental intermediate, a thorough understanding of its properties, applications, and biological interactions is crucial for researchers in chemistry and drug development. This guide provides a comprehensive overview of cis-DCE, focusing on its physicochemical properties, synthetic applications, relevant experimental protocols, and its environmental and biological fate.

Physicochemical and Toxicological Properties

A summary of the key physical, chemical, and toxicological properties of this compound is presented below. These properties are essential for its safe handling, application in chemical synthesis, and for understanding its environmental distribution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 156-59-2 | [1][2] |

| Molecular Formula | C₂H₂Cl₂ | [1][2] |

| Molecular Weight | 96.94 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Ether-like, slightly acrid | [1] |

| Melting Point | -80 °C | [1][2] |

| Boiling Point | 60 °C | [1][2] |

| Density | 1.284 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.449 | [1][2] |

| Flash Point | 6.0 °C (closed cup) | [2] |

| Solubility | Soluble in alcohol, ether, and most organic solvents; slightly soluble in water. | [1] |

| Vapor Pressure | 27.7 kPa at 25 °C |

Table 2: Toxicological and Safety Information for this compound

| Parameter | Information | Reference(s) |

| Hazard Classifications | Flammable Liquid (Category 2), Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Aquatic Hazard (Chronic, Category 3) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H302 + H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation), H412 (Harmful to aquatic life with long lasting effects) | [2] |

| Precautionary Statements | P210, P233, P273, P301 + P312, P303 + P361 + P353, P304 + P340 + P312 | [2] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves | [2] |

| Incompatibilities | Reacts with potassium hydroxide (B78521) to form chloroacetylene, which is explosive and spontaneously flammable in air. Incompatible with moist air or water and bases. | [1] |

| Decomposition Products | When heated to decomposition, it yields hydrogen chloride, carbon monoxide, and carbon dioxide. | [1] |

Synthetic Applications and Experimental Protocols

This compound is a valuable precursor and building block in organic synthesis, particularly in the formation of enediyne structures.

Synthesis of Carbazoles

cis-DCE is a key component in the synthesis of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines, which are precursors to carbazoles. The synthesis involves a Sonogashira coupling of a derivative of cis-DCE with terminal alkynes, followed by cyclization.

This protocol describes the intramolecular anionic cyclization of N-acetyl-2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines to form 5-substituted carbazoles. The starting N-acetylated anilines are prepared by the reaction of the corresponding anilines with acetyl chloride.[3]

Materials:

-

N-acetyl-2-(6-substituted 3(Z)-hexen-1,5-diynyl)aniline (1 mmol)

-

Potassium tert-butoxide (t-BuOK) (2.5 mmol)

-

N-Methyl-2-pyrrolidone (NMP) (10 mL)

-

Saturated aqueous sodium chloride (NaCl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of the N-acetyl-2-(6-substituted 3(Z)-hexen-1,5-diynyl)aniline (1 mmol) in 10 mL of NMP, add t-BuOK (2.5 mmol).

-

Heat the solution to 60 °C and stir for 2 hours.

-

After the solution has cooled to room temperature, add a saturated aqueous solution of NaCl to the reaction mixture.

-

Extract the mixture with EtOAc.

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-substituted carbazole.[3]

Caption: Logical workflow for the synthesis of substituted carbazoles.

Linker for BODIPY-based Photosensitizers

This compound can be used to synthesize enediyne linkers for incorporation into photosensitizers like BODIPY dyes. These dyes have applications in photodynamic therapy (PDT). The synthesis typically involves a condensation reaction to form the BODIPY core, followed by functionalization.

This protocol outlines the fundamental steps for synthesizing the BODIPY core, which can then be functionalized with a linker derived from cis-DCE.

Materials:

-

Aldehyde

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Triethylamine (Et₃N)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the aldehyde and pyrrole in dry CH₂Cl₂ under an inert atmosphere.

-

Add a catalytic amount of TFA and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Once the condensation is complete, add a solution of DDQ in CH₂Cl₂ and stir for the specified time to effect oxidation.

-

Add Et₃N to the reaction mixture, followed by the dropwise addition of BF₃·OEt₂.

-

Continue stirring at room temperature.

-

Quench the reaction with water and extract the product with CH₂Cl₂.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the BODIPY core.

Environmental Fate and Biodegradation

This compound is a recognized environmental contaminant, often found in groundwater as a result of the anaerobic biodegradation of more highly chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE).[4] Fortunately, cis-DCE can be further biodegraded to non-toxic ethene under anaerobic conditions, a process known as reductive dechlorination.

Anaerobic Biodegradation Pathway

The anaerobic biodegradation of cis-DCE to ethene is primarily carried out by microorganisms of the genus Dehalococcoides, such as Dehalococcoides ethenogenes.[4][5][6][7] This process involves two key enzymatic steps, each catalyzed by a specific reductive dehalogenase.

Caption: Anaerobic biodegradation pathway of this compound.

Conclusion

This compound is a chemical of significant interest due to its dual role as a versatile synthetic intermediate and an environmental contaminant. Its utility in constructing complex organic molecules, such as carbazoles and functionalized photosensitizers, highlights its importance in synthetic chemistry and drug development. A thorough understanding of its reactivity and handling requirements, as detailed in the provided protocols, is essential for its effective and safe use in a research setting. Furthermore, knowledge of its environmental degradation pathways is critical for developing bioremediation strategies for contaminated sites. The information compiled in this guide serves as a valuable technical resource for professionals working with or encountering this compound.

References

- 1. Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive dechlorination of cis-1,2-dichloroethene and vinyl chloride by "Dehalococcoides ethenogenes" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Dechlorination of Chlorinated Ethenes and 1,2-Dichloroethane by “Dehalococcoides ethenogenes” 195 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Trichloroethene Reductive Dehalogenase from Dehalococcoides ethenogenes: Sequence of tceA and Substrate Range Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for cis-1,2-Dichloroethylene in scientific literature

An In-depth Technical Guide on cis-1,2-Dichloroethylene: Nomenclature, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chemical compound with various industrial and research applications. It details the synonyms and nomenclature used in scientific literature, summarizes its key physical and chemical properties, and presents detailed experimental protocols for its analysis via spectroscopic and chromatographic techniques. A logical diagram illustrating its isomeric relationship is also provided for clarity.

Nomenclature and Synonyms

Accurate identification of chemical compounds is critical in scientific research and development. This compound is known by several names in the literature, which are summarized in the table below. The International Union of Pure and Applied Chemistry (IUPAC) name is (Z)-1,2-dichloroethene.[1][2][3] The "cis" prefix indicates that the chlorine atoms are on the same side of the carbon-carbon double bond.

Data Presentation: Physical and Chemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, application, and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂H₂Cl₂ | [1][2][4] |

| Molecular Weight | 96.94 g/mol | [1][4][5] |

| CAS Number | 156-59-2 | [1][2][5][6] |

| EC Number | 205-859-7 | [5] |

| IUPAC Name | (Z)-1,2-dichloroethene | [1][2][3] |

| Appearance | Colorless liquid | [1][4][7] |

| Odor | Ether-like, slightly acrid, chloroform-like | [1][3][7] |

| Boiling Point | 60 °C (lit.) | [7][8] |

| Melting Point | -80 °C (lit.) | [7][8] |

| Density | 1.284 g/mL at 25 °C (lit.) | [7][8] |

| Flash Point | 36-39 °F | [1][7][9] |

| Solubility | Insoluble in water; soluble in alcohol, ether, and most other organic solvents. | [1][7] |

| Refractive Index | n20/D 1.449 (lit.) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for common analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. The following is a general protocol for obtaining a ¹H NMR spectrum of this compound.

Objective: To acquire a high-resolution proton NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette and cotton wool

-

Vortex mixer

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Ensure the NMR tube is clean and dry. It can be cleaned with acetone (B3395972) and dried in an oven at a temperature not exceeding 100°C or by passing a stream of nitrogen gas through it.

-

In a small, clean vial, dissolve approximately 1-10 mg of this compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃). For a liquid sample, a few drops are typically sufficient.

-

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

-

Filter the solution into the NMR tube using a Pasteur pipette with a small cotton wool plug to remove any particulate matter. This is crucial for obtaining high-resolution spectra.

-

The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm in a standard 5 mm tube.

-

-

Instrument Setup and Data Acquisition:

-

Carefully wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone before inserting it into the spectrometer's spinner turbine.

-

Insert the sample into the NMR magnet.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a ¹H spectrum of a relatively concentrated sample, a small number of scans (e.g., 8 or 16) is usually sufficient.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) as a reference.

-

Integrate the peaks to determine the relative ratios of different protons.

-

Analyze the chemical shifts and coupling constants to confirm the structure of this compound.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For a volatile compound like this compound, gas-phase IR spectroscopy is a suitable method.

Objective: To obtain the gas-phase infrared spectrum of this compound to identify its characteristic vibrational modes.

Materials:

-

This compound sample

-

Gas-tight syringe

-

Gas cell for IR spectrometer (e.g., 10 cm path length) with appropriate windows (e.g., KBr or NaCl)

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Ensure the gas cell is clean, dry, and free of any residual contaminants. Purge the cell with an inert gas like nitrogen if necessary.

-

Record a background spectrum of the empty gas cell.

-

Using a gas-tight syringe, carefully inject a small amount of this compound vapor into the gas cell. Due to its volatility, allowing a small amount of the liquid to evaporate into the cell at room temperature is often sufficient.

-

-

Instrument Setup and Data Acquisition:

-

Place the gas cell in the sample compartment of the FTIR spectrometer.

-

Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the vibrational modes of this compound. For example, look for C-H and C=C stretching and bending vibrations.

-

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. The following is a general protocol for the analysis of this compound.

Objective: To separate and quantify this compound in a sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials:

-

This compound sample and standards of known concentration

-

A suitable solvent (e.g., methanol) for preparing standards and samples

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column)

-

Autosampler or manual syringe

Procedure:

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare a series of calibration standards at different concentrations by serial dilution.

-

Prepare the unknown sample by dissolving a known amount in methanol.

-

-

Instrument Setup and Parameters:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 200 °C). Use a split or splitless injection mode depending on the expected concentration.

-

Column: Install a suitable capillary column.

-

Oven Temperature Program: A typical program could be:

-

Initial temperature: 40-60 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 150 °C.

-

Hold: Maintain the final temperature for 2-5 minutes.

-

-

Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen at a constant flow rate.

-

Detector: Set the FID temperature to a high value to prevent condensation (e.g., 250 °C). Ensure appropriate flows of hydrogen and air for the flame.

-

-

Data Acquisition and Analysis:

-

Inject a fixed volume (e.g., 1 µL) of each standard and the sample into the GC.

-

Record the chromatograms. The retention time of the peak will be characteristic of this compound under the given conditions.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.

-

Mandatory Visualization: Isomeric Relationship

The following diagram, generated using the DOT language, illustrates the relationship between 1,2-dichloroethene and its cis and trans isomers.

Caption: Isomeric forms of 1,2-dichloroethylene.

References

- 1. 1,2-Dichloroethylene - Wikipedia [en.wikipedia.org]

- 2. isms.illinois.edu [isms.illinois.edu]

- 3. IR spectra of cis- and trans- 1,2-dichloroethene [pgopher.chm.bris.ac.uk]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. sites.bu.edu [sites.bu.edu]

- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Structure and Bonding of (Z)-1,2-Dichloroethene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of (Z)-1,2-dichloroethene, also known as cis-1,2-dichloroethylene. It consolidates data from various spectroscopic and diffraction techniques to offer a detailed understanding of its geometry, vibrational modes, and electronic properties. This document includes tabulated quantitative data, detailed experimental protocols for key characterization methods, and visualizations of its molecular structure and bonding characteristics.

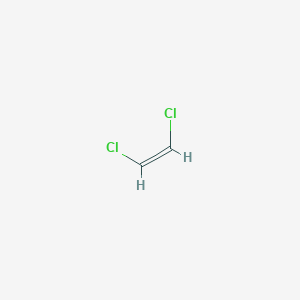

Molecular Structure

(Z)-1,2-Dichloroethene is a planar molecule with C₂ᵥ symmetry. The two chlorine atoms and two hydrogen atoms are positioned on the same side of the carbon-carbon double bond, resulting in a distinct molecular geometry and a net dipole moment.

Molecular Geometry

The geometry of (Z)-1,2-dichloroethene has been determined through microwave spectroscopy and gas-phase electron diffraction studies. The key structural parameters are summarized in the table below. The molecule's planarity is a consequence of the sp² hybridization of the carbon atoms.

| Parameter | Value | Experimental Method |

| C=C Bond Length | 1.32 Å (assumed) | Microwave Spectroscopy |

| C-Cl Bond Length | 1.724 Å | Microwave Spectroscopy |

| C-H Bond Length | 1.07 Å (assumed) | Microwave Spectroscopy |

| ∠C=C-Cl Bond Angle | 121°33' | Microwave Spectroscopy |

| ∠C=C-H Bond Angle | 120° (assumed) | Microwave Spectroscopy |

Table 1: Molecular Geometry of (Z)-1,2-Dichloroethene

Dipole Moment

The cis configuration of the chlorine atoms in (Z)-1,2-dichloroethene results in a permanent molecular dipole moment. The individual bond dipoles of the C-Cl bonds do not cancel each other out, leading to a polar molecule.[1] The experimental value of the dipole moment has been determined using Stark effect microwave spectroscopy.

| Property | Value |

| Dipole Moment (µ) | 1.9 D |

Table 2: Dipole Moment of (Z)-1,2-Dichloroethene

Chemical Bonding

The bonding in (Z)-1,2-dichloroethene is characterized by a carbon-carbon double bond, which consists of one sigma (σ) bond and one pi (π) bond. The σ bond is formed by the head-on overlap of sp² hybrid orbitals from each carbon atom. The π bond is formed by the side-on overlap of the unhybridized p orbitals. The C-H and C-Cl bonds are σ bonds formed by the overlap of carbon sp² hybrid orbitals with the s orbital of hydrogen and a p orbital of chlorine, respectively.

Orbital overlap in (Z)-1,2-dichloroethene.

Spectroscopic Properties

Vibrational Spectroscopy

The vibrational modes of (Z)-1,2-dichloroethene have been extensively studied using infrared (IR) and Raman spectroscopy. The molecule has 12 fundamental vibrational modes, which are classified according to the C₂ᵥ point group.

| Mode | Symmetry | Wavenumber (cm⁻¹) | Description |

| 1 | A₁ | 3077 | C-H stretch |

| 2 | A₁ | 1587 | C=C stretch |

| 3 | A₁ | 1179 | C-H in-plane bend |

| 4 | A₁ | 711 | C-Cl stretch |

| 5 | A₁ | 173 | C=C-Cl bend |

| 6 | A₂ | 876 | C-H out-of-plane bend |

| 7 | A₂ | 406 | Torsion |

| 8 | B₁ | 697 | C-H out-of-plane bend |

| 9 | B₂ | 3072 | C-H stretch |

| 10 | B₂ | 1303 | C-H in-plane bend |

| 11 | B₂ | 857 | C-Cl stretch |

| 12 | B₂ | 571 | C=C-Cl bend |

Table 3: Fundamental Vibrational Frequencies of (Z)-1,2-Dichloroethene

Rotational Spectroscopy

Microwave spectroscopy has been employed to determine the rotational constants and subsequently the precise molecular structure of (Z)-1,2-dichloroethene.

| Rotational Constant | Value (cm⁻¹) |

| A | 0.38421 |

| B | 0.08490 |

| C | 0.06947 |

Table 4: Rotational Constants of (Z)-1,2-Dichloroethene

Experimental Protocols

Synthesis of (Z)-1,2-Dichloroethene

(Z)-1,2-dichloroethene can be synthesized by the controlled chlorination of acetylene (B1199291).[2]

Materials:

-

Acetylene gas

-

Chlorine gas

-

Suitable catalyst (e.g., mercuric chloride on a support)

-

Reaction vessel with temperature and pressure control

-

Gas purification train

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

Purify both acetylene and chlorine gas streams to remove impurities.

-

Introduce the catalyst into the reaction vessel.

-

Carefully introduce a controlled flow of acetylene and chlorine gas into the reaction vessel. The molar ratio should be carefully controlled to favor the formation of dichloroethene over other chlorinated products.

-

Maintain the reaction temperature and pressure at optimal conditions to promote the formation of the (Z)-isomer.

-

The product stream is passed through a series of traps to condense the (Z)-1,2-dichloroethene and separate it from unreacted gases and byproducts.

-

The crude product is then purified by fractional distillation.

Synthesis workflow for (Z)-1,2-dichloroethene.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

-

FT-IR spectrometer equipped with a gas cell.

Sample Preparation:

-

A gaseous sample of (Z)-1,2-dichloroethene is introduced into an evacuated gas cell of a known path length.

Data Acquisition:

-

A background spectrum of the evacuated gas cell is recorded.

-

The gas cell is filled with the (Z)-1,2-dichloroethene sample to a known pressure.

-

The sample spectrum is recorded.

-

The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

Raman Spectroscopy

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., argon ion laser).

-

Liquid sample holder.

Sample Preparation:

-

A liquid sample of purified (Z)-1,2-dichloroethene is placed in a quartz cuvette.

Data Acquisition:

-

The laser beam is focused onto the liquid sample.

-

The scattered light is collected at a 90° angle to the incident beam.

-

The collected light is passed through a monochromator to disperse the different wavelengths.

-

The intensity of the scattered light as a function of the Raman shift is recorded by a detector.

Microwave Spectroscopy

Instrumentation:

-

Microwave spectrometer with a Stark cell.

Sample Preparation:

-

A gaseous sample of (Z)-1,2-dichloroethene is introduced into the waveguide of the spectrometer at low pressure.

Data Acquisition:

-

Microwave radiation is swept over a range of frequencies.

-

The absorption of microwaves by the sample is detected, resulting in a rotational spectrum.

-

To determine the dipole moment, a known DC electric field (Stark field) is applied across the sample.

-

The splitting of the rotational lines due to the Stark effect is measured. The magnitude of this splitting is directly related to the molecular dipole moment.[3]

Logical Relationships and Pathways

The structural and electronic properties of (Z)-1,2-dichloroethene dictate its chemical reactivity. The presence of the electron-rich π-bond makes it susceptible to electrophilic addition reactions. The polar C-Cl bonds also influence its reactivity and intermolecular interactions.

Relationship between structure and reactivity.

References

cis-1,2-Dichloroethylene stability compared to trans isomer

An In-depth Technical Guide on the Relative Stability of cis- and trans-1,2-Dichloroethylene (B151667)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of cis-1,2-dichloroethylene and trans-1,2-dichloroethylene. Contrary to the common trend observed for many substituted alkenes, the cis isomer of 1,2-dichloroethylene is thermodynamically more stable than the trans isomer. This document summarizes the key thermodynamic data, outlines detailed experimental protocols for the determination of these properties, and presents the theoretical rationale for this stability anomaly. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter these compounds or the principles of their stability in their work.

Introduction

1,2-Dichloroethylene (C₂H₂Cl₂) is a chlorinated hydrocarbon that exists as two geometric isomers: this compound and trans-1,2-dichloroethylene. While steric hindrance typically renders the trans isomer of substituted ethylenes more stable than the cis isomer, 1,2-dichloroethylene presents a notable exception. The cis isomer is, in fact, the more thermodynamically stable of the two.[1] This guide delves into the quantitative thermodynamic data that supports this observation, the experimental methods used to determine these values, and the underlying electronic effects that account for this interesting phenomenon.

Thermodynamic Data

The relative stabilities of the cis and trans isomers of 1,2-dichloroethylene can be quantitatively compared through their standard thermodynamic properties. The key data, including the standard enthalpy of formation (ΔHᵣ°), standard Gibbs free energy of formation (ΔGᵣ°), and standard molar entropy (S°), are summarized in the table below. The data presented are for the gaseous phase at 298.15 K.

| Thermodynamic Property | This compound | trans-1,2-Dichloroethylene | Data Source(s) |

| Std. Enthalpy of Formation (ΔHᵣ°) | -3.00 ± 2.00 kJ/mol | -0.50 ± 2.00 kJ/mol | [2] |

| Std. Molar Entropy (S°) | 289.57 J/mol·K | 290.05 J/mol·K | [2] |

| Std. Gibbs Free Energy of Formation (ΔGᵣ°) | Calculated Below | Calculated Below | - |